molecular formula C9H7NO B073935 Isoquinoline N-oxide CAS No. 1532-72-5

Isoquinoline N-oxide

Cat. No. B073935
CAS RN: 1532-72-5
M. Wt: 145.16 g/mol
InChI Key: RZIAABRFQASVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isoquinoline N-oxides are synthesized through catalyzed reactions involving cyclization and C-H activation processes. Rhodium(III)-catalyzed synthesis from oximes and diazo compounds allows for the creation of multisubstituted isoquinoline and pyridine N-oxides, involving tandem C-H activation, cyclization, and condensation steps without the need for oxidants, producing N_2 and H_2O as byproducts and demonstrating broad substituent scope (Shi et al., 2013). Similarly, iridium(III)-catalyzed synthesis from aryloxime and α-diazocarbonyl compounds has been developed, offering a mild condition process that also avoids external oxidants and provides a pathway for further functionalization of the N-oxide products (Phatake et al., 2016).

Molecular Structure Analysis

The molecular structure of isoquinoline N-oxides has been elucidated through spectroscopic techniques and X-ray diffraction analysis, revealing the detailed arrangement of atoms and bonds within these molecules. For example, a new isoquinoline-N-oxide alkaloid was characterized from Calycotome villosa subsp. intermedia, providing insight into the structure-activity relationships of these compounds (El Antri et al., 2004).

Chemical Reactions and Properties

Isoquinoline N-oxides undergo a variety of chemical reactions, including cascade reactions with alkynones to produce benzoazepino[2,1-a]isoquinoline derivatives without the need for catalysts or additives (Li et al., 2019). They can also participate in [3+3] cycloaddition reactions with azaoxyallyl cations, yielding different products based on the choice of base, demonstrating their reactivity and versatility in synthetic chemistry (An et al., 2016).

Physical Properties Analysis

The physical properties of isoquinoline N-oxides, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and substituents. These properties are crucial for their handling, storage, and application in various chemical reactions and processes. Detailed studies on specific isoquinoline N-oxides can provide insights into their behavior under different conditions.

Chemical Properties Analysis

Isoquinoline N-oxides exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be exploited in synthetic organic chemistry. Their ability to participate in C-H and N-H bond formation, oxidative coupling, and addition reactions with isocyanides showcases the chemical versatility and utility of isoquinoline N-oxides in the synthesis of complex molecules and potential pharmaceuticals, again excluding any drug usage or dosage considerations (Zhong et al., 2012; Soeta et al., 2012).

Scientific Research Applications

  • Pharmacological Activities : Isoquinoline N-oxide alkaloids, isolated from different plant species, have demonstrated antimicrobial, antibacterial, antitumor, and other activities. These compounds are seen as a significant source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

  • Synthesis of Multisubstituted Isoquinolines : Research has shown that multisubstituted isoquinoline and pyridine N-oxides can be prepared using Rh(III)-catalyzed cyclization, involving C-H activation. This method offers a broad substituent scope and mild reaction conditions (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

  • Cytotoxicity Assessment : A study evaluating 53 isoquinoline alkaloids and their N-oxides for cytotoxicity against various cell lines found structure-activity relationships that can be instrumental in drug design (Wu, Liou, Lu, Chen, Chang, & Lee, 1989).

  • Synthesis Using Ir(III)-Catalyzed C-H Activation : A process involving Ir(III)-catalyzed C-H activation for the synthesis of substituted isoquinoline N-oxides under atmospheric conditions has been developed. This method allows further functionalization of the N-oxide products (Phatake, Patel, & Ramana, 2016).

  • Photochemical Isomerization Studies : Studies on the photochemical isomerization of isoquinoline N-oxide in hydroxylic solvents like methanol or water reveal insights into the nature of the reactive state during this process (Ono & Hata, 1973).

  • Generation of 1-Amino-Isoquinoline-N-Oxides : A tandem reaction involving 2-alkynylbenzaldoxime with secondary amines in the presence of silver(I) and copper(I) has been shown to generate 1-amino-isoquinoline-N-oxides under mild conditions (Song, Fan, Liu, & Qiu, 2014).

  • New Isoquinoline-N-Oxide Alkaloid Extraction : A new isoquinoline-N-oxide alkaloid was extracted from Calycotome villosa subsp. intermedia, with its structure established through spectroscopic techniques and X-ray diffraction analysis (El Antri, Messouri, Bouktaib, El Alami, Bolte, El Bali, & Lachkar, 2004).

  • Magnetic Field Effect on Photochemical Reaction : Research indicates that external magnetic fields can influence the photochemical reaction of isoquinoline N-oxide, affecting the yield of certain products (Hata, Ono, & Nakagawa, 1979).

Safety And Hazards

Isoquinoline N-oxide can cause skin irritation and serious eye irritation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought immediately .

Future Directions

The development of diverse and practical approaches by the use of water as a reaction medium in organic synthetic chemistry is desirable. Isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .

properties

IUPAC Name

2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIAABRFQASVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165282
Record name Isoquinolin-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline N-oxide

CAS RN

1532-72-5
Record name Isoquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1532-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinolin-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinolin-N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of isoquinoline (1-Im-9, 5 g, 1.0 eq) in 50 mL of CHCl3, mCPBA (2.0 eq) was added. The mixture was stirred at rt for 1 h. The reaction was washed with 5% aqueous Na2SO3 and aqueous Na2CO3, then concentrated and the residue was purified by silica column chromatography to give isoquinoline 2-oxide (2-Im-9).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.5g 4-chloromethyl-1-(3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide, 35 ml dimethylformamide, 1.8 triethylamine and 1.29 g 1-(2-methoxyphenyl)piperazine was stirred and heated under nitrogen at 50° for 7 hours. After evaporation of the solvent, the residue was partitioned between methylene chloride and water. The methylene chloride solution was washed with water and dried. After removal of the solvent in vacuo, the residue (3.5 g) was crystallized from methylene chloride/ethyl acetate to yield 3.05 g of yellow, hygroscopic crystals of 1-(3,4)-dimethoxybenzyl)-6,7-dimethoxy-4-{]4'-(2-methoxyphenyl)-1'-piperazinyl]methyl} isoquinoline 2-oxide, mp 128°-129° (dec.).
Name
3,4-dimethoxybenzyl-6,7-dimethoxyisoquinoline 2-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of isoquinoline (76.93 g, 595.6 mmol) in acetic acid (520 mL) was added portionwise every 10 min. 33.6 g of sodium perborate, NaBO3.4H2O. Over a 1 hour period a total of 201.6 g (1.31 mole) of perborate was added. The resulting mixture was stirred at 60° C. for 24 hours after which acetic acid was removed by passing a stream of air over the surface of the liquid contained in a large flat vessel overnight. The remaining solid was dissolved in 1 L of water and the solution neutralized with solid sodium bicarbonate. The solution was extracted with chloroform (3×300 mL) and the organic extracts dried over magnesium sulfate. Chloroform was evaporated and the residual white solid was redissolved in chloroform and precipitated by addition of hexane to give 65 g (75%) of the N-oxide: mp 138-140° C. (lit mp 141-142° C.)
Quantity
76.93 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaBO3.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
201.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
75%

Citations

For This Compound
1,090
Citations
VM Dembitsky, TA Gloriozova, VV Poroikov - Phytomedicine, 2015 - Elsevier
… Isoquinoline N-oxide alkaloids are a heterocyclic aromatic … Numbering of isoquinoline N-oxide alkaloids shown in tables as (… Focal biological activities for isoquinoline N-oxide alkaloids …
Number of citations: 98 www.sciencedirect.com
MM Robison, BL Robison - Journal of Organic Chemistry, 1956 - ACS Publications
… to our attention a recent investigation of the reaction of isoquinoline-N-oxide with p-toluenesulfonylchloride. Ochiai and Ikehara20 observed that when the oxide is treated with two …
Number of citations: 73 pubs.acs.org
D Collado, E Perez-Inestrosa, R Suau… - Organic …, 2002 - ACS Publications
… transition having a strong internal CT character in isoquinoline N-oxide 6 ) is blue-shifted to … the LE emission of the protonated isoquinoline N-oxide at about 380 nm is replaced by a CT …
Number of citations: 60 pubs.acs.org
AV Malkov, P Ramírez-López… - Journal of the …, 2008 - ACS Publications
Allylation of aromatic aldehydes 1a−m with allyl- and crotyl-trichlorosilanes 2–4, catalyzed by the chiral N-oxide QUINOX (9), has been found to exhibit a significant dependence on the …
Number of citations: 145 pubs.acs.org
I Ono, N Hata - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… of isoquinoline N-oxide, whereas the shorter wavelength one should be ascribed to the phosphorescence of the isocarbostyril resulting photochemically from isoquinoline N-oxide. (i) …
Number of citations: 20 www.journal.csj.jp
Y Yoshida, T Kurahashi, S Matsubara - Chemistry Letters, 2011 - journal.csj.jp
… (O-Benzyl)ketoximes with Alkynes to Produce Isoquinoline and Isoquinoline N-Oxide Der … -Benzyl)ketoximes with Alkynes to Produce Isoquinoline and Isoquinoline N-Oxide Derivatives …
Number of citations: 42 www.journal.csj.jp
H Li, L Liao, X Zhao - Synlett, 2019 - thieme-connect.com
… to form isoquinolinium imides and an isoquinoline N-oxide is developed. This transformation … This method could also be applied to the construction of an isoquinoline N-oxide from an …
Number of citations: 9 www.thieme-connect.com
D Collado, E Perez-Inestrosa… - The Journal of organic …, 2003 - ACS Publications
… More recently, we reported for the first time this type of photoreactivity in the bridged isoquinoline N-oxide derivative Papaverine N-oxide and showed the formation of an emissive CT …
Number of citations: 29 pubs.acs.org
BE Maryanoff, HC Zhang, AB Reitz, GC Leo… - Tetrahedron letters, 1993 - Elsevier
… In conclusion, the rearrangement of isoquinoline N-oxide (2) with tosyl chloride to 4 does not occur almost exclusively by an intramolecular tight-ion-pair (“sliding”) mechanism, as …
Number of citations: 6 www.sciencedirect.com
N Hata - Chemistry Letters, 1976 - journal.csj.jp
… field affected the photochemical isomerization of isoquinoline N-oxide to lactam in ethanol to … excited singlet state of isoquinoline N-oxide by the magnetic field of approximately 10 kG. …
Number of citations: 54 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.